8-Hydroxypinoresinol 4'-glucoside
Overview
Description
8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .
Synthesis Analysis
The compound 8-Hydroxypinoresinol 4’-glucoside can be obtained from Valeriana officinalis extracts . It is one of the two active compounds showing antiarrhythmia activities .
Molecular Structure Analysis
The molecular formula of 8-Hydroxypinoresinol 4’-glucoside is C26H32O12 . It is a structural derivative of carbohydrate .
Chemical Reactions Analysis
The compound 8-Hydroxypinoresinol 4’-glucoside is a glycoside and a lignan . It is a natural product found in Fraxinus mandshurica, Valeriana officinalis, and other organisms .
Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxypinoresinol 4’-glucoside is 536.5 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass is 536.18937645 g/mol .
Scientific Research Applications
Pharmacological Activity
8-Hydroxypinoresinol 4'-glucoside, isolated from Valeriana officinalis (valerian), has been investigated for its potential contribution to the pharmacological activity of valerian. It was studied in various central nervous system receptors including GABA(A), benzodiazepine, and adenosine A(1) and A(2A) receptors. One study identified its partial agonistic activity at A(1) adenosine receptors, which could be significant for understanding its effects in neurological processes (Schumacher et al., 2002).
Antioxidative and Vasorelaxant Activities
Research on Valeriana prionophylla roots uncovered the antioxidative properties of 8-hydroxypinoresinol 4'-O-beta-d-glucopyranoside. This compound, along with others, showed powerful antioxidant activity and vasorelaxant effects, suggesting a potential role in combating oxidative stress and contributing to cardiovascular health (Piccinelli et al., 2004).
Mass Spectrometry Analysis in Plant Studies
In a study focused on the analysis of glycosylated furofuran lignans, 8-hydroxypinoresinol 4-O-beta-D-glucopyranoside was one of the compounds analyzed using mass spectrometry. This research highlights the importance of advanced analytical techniques in understanding the chemical nature and potential applications of lignans in scientific research (Ricci et al., 2008).
Mechanism of Action
The compound 8-Hydroxypinoresinol 4’-glucoside has been shown to inhibit hKv1.5 channel current in a concentration-dependent manner . The higher the concentration, the greater is the inhibition at each depolarization potential . It may be an effective and safe active ingredient for atrial fibrillation having translational potential .
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQVPZSTWXDBQ-ZOKOZUFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347639 | |
Record name | 8-Hydroxypinoresinol 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxypinoresinol 4'-glucoside | |
CAS RN |
102582-69-4 | |
Record name | 8-Hydroxypinoresinol 4'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.